molecular formula C21H23F3N2O5S B2928346 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 922120-60-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2928346
CAS RN: 922120-60-3
M. Wt: 472.48
InChI Key: WDCVZHDFVYSSJP-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A comprehensive study by Saitoh et al. (2001) detailed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline via the cyclization of related compounds using the Pummerer reaction as a key step. This process was enhanced by the use of boron trifluoride diethyl etherate, suggesting a method for producing complex isoquinolines, including those related to the compound , by facilitating cyclization through a dicationic intermediate mechanism (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Additionally, Xu et al. (2005) synthesized analogues of the compound, highlighting their potential as sigma-2 receptor probes, indicating a method for developing novel ligands for receptor targeting in biomedical research (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Pharmacological Synthesis and Screening

Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, incorporating similar structural motifs to those found in the target compound. These synthesized molecules were then subjected to various biological and pharmacological screenings, suggesting a framework for assessing the biological activity of newly synthesized isoquinoline derivatives (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Radioligand Development for Tumor Imaging

Tu et al. (2007) investigated fluorine-containing benzamide analogs, closely related to the chemical structure of interest, for their utility in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This study represents a direct application of similar compounds in the development of diagnostic tools for oncology, showcasing the compound's relevance in creating imaging agents (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

Visible Light-Promoted Synthesis

Liu et al. (2016) demonstrated a visible-light-promoted synthesis technique for producing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, a category encompassing the structure of interest. This method offers an innovative approach to synthesizing similar compounds efficiently and with potential environmental benefits, indicating the compound's versatility in advanced synthetic chemistry (Liu, Cong, Liu, & Sun, 2016).

properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5S/c1-30-18-11-15-7-9-26(13-16(15)12-19(18)31-2)32(28,29)10-8-25-20(27)14-3-5-17(6-4-14)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCVZHDFVYSSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide

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